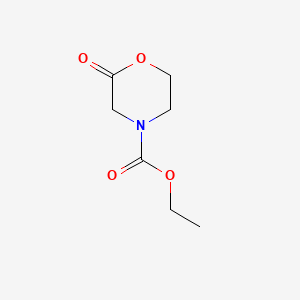

![molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-甲基-[1,4]二氮杂环戊烷 CAS No. 1035226-84-6](/img/structure/B569454.png)

(S)-1-Boc-2-甲基-[1,4]二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

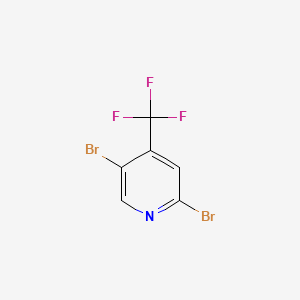

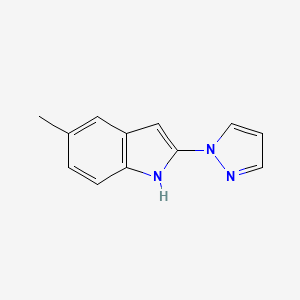

“(S)-1-Boc-2-Methyl-[1,4]diazepane” is a compound with the molecular formula C11H22N2O2 . It is also known by other names such as “(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate” and "(2S)-Hexahydro-2-methyl-1H-1,4-diazepine-1-carboxylic Acid 1,1-Dimethylethyl Ester" . The compound is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been a subject of active research . A study describes an efficient two-step continuous flow synthesis of diazepam, a 1,4-diazepane derivative . Another study discusses the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis

The molecular structure of “(S)-1-Boc-2-Methyl-[1,4]diazepane” can be represented by various descriptors such as its IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Chemical Reactions Analysis

1,4-Diazepines, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-Boc-2-Methyl-[1,4]diazepane” include a molecular weight of 214.30 g/mol, XLogP3-AA of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and two rotatable bond counts .科学研究应用

对映选择性合成

Antolak等人(2014年)的一项研究展示了N1-甲基-N4-Boc-苯并[e][1,4]二氮杂卓-2,5-二酮的对映选择性去质子化环收缩,导致具有高对映选择性的喹诺酮-2,4-二酮。该反应为潜在有用的药物支架提供了一条有效的途径,突出了该化合物在促进对映选择性转化中的作用(Antolak等人,2014)。

化学结构分析

Toze等人(2011年)对相关化合物的结构分析详细描述了一个具有稠合五环系统的分子,包括一个七元1,4-二氮杂环戊烷环,展示了该配合物形成复杂化学结构的潜力,对药物设计和合成具有重要意义(Toze等人,2011)。

关键中间体的合成

Gomi等人(2012年)描述了一种(S)-叔丁基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的实用合成方法,这是Rho激酶抑制剂的关键中间体,强调了(S)-1-Boc-2-甲基-[1,4]二氮杂环戊烷在合成药学相关化合物中的重要性(Gomi等人,2012)。

新型化合物合成

Moser和Vaughan(2004年)关于一系列4-甲基-1-[2-芳基-1-重氮基]-1,4-二氮杂环戊烷和1,4-二-[2-芳基-1-重氮基]-1,4-二氮杂环戊烷的合成和表征的研究引入了新的三嗪,展示了1,4-二氮杂环戊烷衍生物在创建具有潜在应用的新型化合物方面的适应性在化学的各个领域(Moser & Vaughan, 2004)。

多组分合成

Banfi等人(2007年)探索了一种两步法合成二氮杂环戊烷或二氮杂环烷体系的方法,利用Ugi多组分反应,然后进行分子内SN2反应。这项研究强调了该化合物在实现复杂杂环系统的有效和新颖合成路线中的效用(Banfi等人,2007)。

作用机制

Target of Action

The primary targets of (S)-1-Boc-2-Methyl-[1,4]diazepane, also known as (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, are bacteria, specifically gram-positive and gram-negative bacteria . The compound has been shown to have antimicrobial activity against Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium, Escherichia coli, Pseudonymous, and Shigella sp .

Mode of Action

The compound interacts with its bacterial targets by binding to specific proteins within the bacteria. Molecular docking studies have shown that the compound has a high affinity for L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These proteins play crucial roles in the survival and proliferation of the bacteria, and the compound’s interaction with these proteins disrupts their normal function, leading to the inhibition of bacterial growth .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of key proteins in the bacteria, disrupting their metabolic processes and leading to their death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-1-Boc-2-Methyl-[1,4]diazepane have been studied using computational methods . These studies help predict the compound’s bioavailability and potential pharmacokinetic and pharmacodynamic benefits and drawbacks . .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. In vitro assays have shown that the compound exhibits potent activity against all tested strains of bacteria . This makes it a promising candidate for the development of new antimicrobial agents.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known that the compound should be stored under specific conditions to prevent decomposition and maintain its efficacy . Furthermore, the compound’s antimicrobial activity may be affected by the specific conditions within the bacterial environment. More research is needed to fully understand these influences.

未来方向

Research on 1,4-diazepane derivatives, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, is ongoing. For instance, a study has developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be a potential tool for constructing chiral 1,4-diazepanes of pharmaceutical importance .

属性

IUPAC Name |

tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUHWSHGYILARO-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679416 |

Source

|

| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-Methyl-[1,4]diazepane | |

CAS RN |

1035226-84-6 |

Source

|

| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。